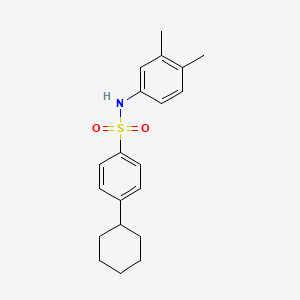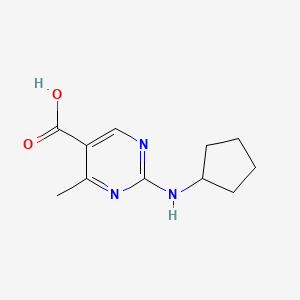
2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydroisoquinoline core substituted with a 6-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by treating 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate via cyclization in the presence of dimethylacetamide .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow systems and catalytic processes can enhance the efficiency of the synthesis. For example, the continuous flow synthesis of 2-methylpyridines via α-methylation has been reported to be more efficient and environmentally friendly compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and various catalysts. For example, the cyclization reaction mentioned earlier involves the use of hydrazine hydrate and dimethylacetamide .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the cyclization reaction yields this compound as the primary product .
Scientific Research Applications
2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes. For example, it may act as an inhibitor of certain enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
- N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine
- Hydroxy [3-(6-methylpyridin-2-yl)propyl]formamide
Uniqueness
2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroisoquinoline core and 6-methylpyridin-2-yl substitution make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H16N2/c1-12-5-4-8-15(16-12)17-10-9-13-6-2-3-7-14(13)11-17/h2-8H,9-11H2,1H3 |
InChI Key |
KDUWZBGYZSTRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12269242.png)

![2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12269253.png)
![2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine](/img/structure/B12269263.png)
![N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12269264.png)
![2-{1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B12269266.png)


![N-(4-methoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12269288.png)
![2-(Cyclopentylsulfanyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12269290.png)
![3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B12269293.png)
![3-Tert-butyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyridazine](/img/structure/B12269295.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12269298.png)
![1-(4-Chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone](/img/structure/B12269304.png)
